2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine
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Overview
Description
2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a piperidine ring and linked to a pyrimidine moiety through a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid or triethyl orthoformate . For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[2,3-d]pyrimidin-4-ones . Another method involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition leads to ATP depletion and affects the energy metabolism of the bacteria. Additionally, the compound can induce cell cycle arrest and deactivate the mitogen-activated protein kinase (MAPK) pathway, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Pyrrolo[2,3-d]pyrimidin-4-yl derivatives: These compounds have a pyrrolo ring fused to the pyrimidine core and exhibit different biological activities.
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These derivatives have been studied for their potential as ROCK inhibitors and anticancer agents.
Uniqueness
2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets. This versatility makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H17N5OS |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H17N5OS/c1-5-17-16(18-6-1)22-10-12-2-7-21(8-3-12)14-13-4-9-23-15(13)20-11-19-14/h1,4-6,9,11-12H,2-3,7-8,10H2 |
InChI Key |
SIMFOAYAJAKBQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
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